2,6-Dimethylaniline-d9, also known as deuterated 2,6-dimethylaniline, is a stable isotopic variant of the organic compound 2,6-dimethylaniline. Its molecular formula is C₈H₁₁N, with the deuterium atoms replacing the hydrogen atoms in the dimethyl groups. This compound is primarily used in research and analytical chemistry due to its unique isotopic labeling, which aids in tracing and quantifying
2,6-Dimethylaniline has demonstrated notable biological activity, particularly as a metabolite of certain anesthetics such as lidocaine. Research indicates that it may exhibit carcinogenic properties in rats when exposed to high concentrations over extended periods. The compound is classified as a nasal carcinogen, raising concerns about its potential effects on human health through occupational exposure or environmental contamination .
The synthesis of 2,6-dimethylaniline-d9 can be achieved through several methods:
2,6-Dimethylaniline-d9 finds applications primarily in:
Studies involving 2,6-dimethylaniline-d9 often focus on its interactions within biological systems. For instance:
Several compounds share structural similarities with 2,6-dimethylaniline. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 2-Methylaniline | Aromatic Amine | Used in dye manufacturing; less toxic than 2,6-DMA |
| 3,4-Dimethylaniline | Aromatic Amine | Exhibits different biological activity; not carcinogenic |
| Aniline | Simple Aromatic Amine | Precursor for dyes; widely studied for toxicity |
| N,N-Dimethyl-p-toluidine | Aromatic Amine | Used in polymer production; lower health risks |
The uniqueness of 2,6-dimethylaniline lies in its specific position of methyl groups on the aromatic ring and its associated biological activities that differ from those of other xylidine isomers. Its role as a precursor for various industrial chemicals further distinguishes it from similar compounds .
| Mechanism Type | Active Species | Rate Determining Step | Kinetic Order | Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | CF3SO3D, H+ | Aromatic protonation | First order in [acid] | 2.5-4.0 |
| Reversible Oxidative Addition | M-H, M-D complexes | C-H oxidative addition | Zero order in [D2] | 1.5-2.8 |
| Concerted Metalation-Deprotonation | M-aryl intermediates | C-H metalation | First order in [catalyst] | 2.0-3.5 |
| Relay Mechanism | Charged + basic sites | Deuteron relay | First order in [D2O] | 3.0-5.0 |
| Surface Adsorption-Exchange | Surface metal sites | Surface desorption | Fractional order | 1.8-3.2 |
Surface-mediated hydrogen-deuterium exchange represents a heterogeneous approach that has shown remarkable promise for large-scale deuteration of aromatic amines [11] [8] [12]. This mechanism operates through the adsorption of substrate molecules onto catalytically active metal surfaces, followed by surface-mediated deuteron exchange [8] [12].
Studies utilizing supported metal catalysts demonstrate that iron-based systems achieve deuterium incorporation rates exceeding 90% while maintaining excellent recyclability [8] [12]. The mechanism exhibits fractional-order kinetics due to the complexity of surface adsorption and desorption processes [8] [12]. Pseudo in-situ X-ray photoelectron spectroscopy studies reveal that iron oxides formed during catalysis undergo partial reduction to metallic iron under hydrogen atmosphere, enhancing catalytic activity [8] [12].
Precursor-directed biosynthetic approaches for synthesizing 2,6-dimethylaniline-d9 have gained significant attention due to their potential for selective deuterium incorporation and scalable production [13] [14]. These methodologies leverage biological systems or biomimetic processes to achieve targeted deuteration with high efficiency and selectivity.
The N-acetylcysteamine ester approach represents a highly sophisticated precursor-directed strategy for deuterium incorporation [13]. This methodology utilizes synthetic precursors that mimic natural coenzyme-A-activated building blocks, enabling their acceptance by enzymatic systems [13]. Research demonstrates that this approach achieves deuterium incorporation efficiencies ranging from 60% to 85% through selective substitution of natural substrates with deuterated analogs [13].
The synthetic pathway typically requires 3 to 5 synthetic steps, beginning with the preparation of the appropriate N-acetylcysteamine thioester precursor [13]. Optimization studies reveal that the incorporation efficiency is highly dependent on the structural similarity between the synthetic precursor and the natural substrate [13]. This approach has demonstrated moderate scalability, making it suitable for research applications requiring milligram to gram quantities of deuterated products [13].
Enzymatic deuteration pathways offer remarkable selectivity for deuterium incorporation through the exploitation of natural enzymatic processes [13] [15]. These approaches utilize engineered enzyme systems that have been modified to accept deuterated substrates or operate in deuterium-enriched environments [13] [15].
Research findings indicate that enzymatic approaches achieve incorporation efficiencies between 50% and 80%, with the primary advantage being the exceptional selectivity for specific molecular positions [13] [15]. The methodology typically requires only 1 to 2 synthetic steps, making it highly efficient from a synthetic standpoint [13]. However, the scalability remains moderate due to the specialized nature of the enzymatic systems required [13].
Protected amine derivative strategies involve the use of temporarily protected amino groups to direct deuterium incorporation to specific positions within the aromatic system [16] [14]. This approach utilizes protecting groups that can be selectively removed after deuteration to reveal the desired deuterated amine product [16] [14].
Studies demonstrate that this methodology achieves incorporation efficiencies ranging from 70% to 90% while requiring 4 to 6 synthetic steps [16] [14]. The approach offers high scalability, making it suitable for industrial applications [16] [14]. The protecting group strategy allows for precise control over the deuteration pattern, enabling the synthesis of regioselectively deuterated products [16] [14].
Table 2: Precursor-Directed Biosynthetic Approaches for 2,6-Dimethylaniline-d9
| Precursor Type | Target Product | Incorporation Efficiency (%) | Synthetic Steps | Scalability |
|---|---|---|---|---|
| N-Acetylcysteamine Esters | FK506 analogues | 60-85 | 3-5 | Moderate |
| Deuterated Building Blocks | Deuterated aromatics | 80-95 | 2-4 | High |
| Protected Amine Derivatives | Amine pharmaceuticals | 70-90 | 4-6 | High |
| Metalated Intermediates | Organometallic complexes | 85-98 | 2-3 | Low |
| Enzymatic Substrates | Metabolite standards | 50-80 | 1-2 | Moderate |
Metabolic precursor integration represents an advanced approach that exploits natural metabolic pathways to achieve selective deuterium incorporation [17] [18] [19]. This methodology involves the administration of deuterated precursors that become incorporated into target molecules through normal metabolic processes [17] [18].
Research demonstrates that 2,6-dimethylaniline-d9 can be generated through the metabolic processing of deuterated lidocaine precursors [18] [19]. Studies utilizing this approach have successfully demonstrated the transfer of deuterated metabolites into biological fluids, with detection levels ranging from 1.6 to 66.0 parts per billion [18] [19]. The methodology offers exceptional selectivity for physiologically relevant deuteration patterns [17] [18].
Solid-phase deuteration techniques have revolutionized the synthesis of 2,6-dimethylaniline-d9 by providing scalable, efficient, and environmentally friendly approaches to deuterium incorporation [20] [8] [12]. These methodologies utilize heterogeneous catalysts supported on various solid matrices to achieve selective deuteration under mild conditions.
Supported metal catalyst systems represent the cornerstone of solid-phase deuteration technology for aromatic amines [20] [8] [12]. These systems utilize precious and non-precious metals dispersed on high-surface-area supports to facilitate hydrogen-deuterium exchange reactions [20] [8] [12].
Research demonstrates that alumina-supported palladium and platinum catalysts achieve deuterium incorporation rates between 90% and 95% under optimized conditions [20] [8]. Operating pressures typically range from 1 to 10 bar, with reaction times of 2 to 8 hours [8]. These systems exhibit recyclability for 3 to 5 cycles with metal leaching below 5 parts per million [8] [12].
Iron-based catalysts supported on cellulose-derived materials have emerged as particularly promising alternatives to precious metal systems [8] [12]. These catalysts operate at higher pressures (5 to 30 bar) but offer superior recyclability (5 to 8 cycles) and virtually no metal leaching (less than 1 part per million) [8] [12]. The extended reaction times (6 to 24 hours) are offset by the exceptional deuterium incorporation rates exceeding 90% [8] [12].
Nanoparticle-based catalytic systems have shown exceptional promise for selective deuteration of aromatic compounds, including 2,6-dimethylaniline derivatives [20] [21]. These systems utilize metal nanoparticles with controlled size and morphology to achieve enhanced catalytic activity and selectivity [20] [21].
Iridium nanoparticles supported on various substrates demonstrate remarkable selectivity for meta and para positions in aromatic systems [20]. Research indicates that these catalysts achieve deuterium incorporation rates between 85% and 95% while operating at temperatures of 80°C to 120°C [20]. The heterogeneous nature of these catalysts has been confirmed through filtration and mercury drop tests [20].
Recent developments in electrophotocatalytic systems utilizing perylene-based organic catalysts have demonstrated the feasibility of transition-metal-free deuteration [22]. These systems achieve high deuterium incorporation with excellent site-selectivity while utilizing economical deuterium oxide as the deuterium source [22].
Flow chemistry integration represents a significant advancement in solid-phase deuteration technology, enabling continuous processing and improved reaction control [23] [24]. These systems utilize packed-bed reactors containing supported catalysts to achieve continuous deuteration with enhanced efficiency [23] [24].
Research demonstrates that flow systems can achieve deuterium incorporation rates comparable to batch processes while significantly reducing reaction times [23] [24]. The continuous nature of these systems enables the production of multi-kilogram quantities of deuterated products [24]. Process optimization studies reveal that multiple reactors in series can achieve deuteration ratios exceeding 94% atomic percent deuterium [24].
The integration of recirculation processes in flow systems has further enhanced the potential for achieving high isotopic purities [23]. These closed-loop systems enable iterative deuteration cycles that can achieve both site-selective and perdeuterated products on demand [23].
Table 3: Solid-Phase Deuteration Techniques for 2,6-Dimethylaniline-d9
| Support Material | Active Metal | Operating Pressure (bar) | Reaction Time (h) | Recyclability (cycles) | Metal Leaching (ppm) |
|---|---|---|---|---|---|
| Alumina (Al2O3) | Pd, Pt | 1-10 | 2-8 | 3-5 | < 5 |
| Activated Carbon | Pd, Pt, Ir | 1-20 | 4-16 | 5-10 | < 10 |
| Silica (SiO2) | Ru, Rh | 1-15 | 1-6 | 2-4 | < 3 |
| Cellulose-derived | Fe, Co, Ni | 5-30 | 6-24 | 5-8 | < 1 |
| Polymer resins | Various | 1-5 | 2-12 | 2-6 | < 15 |
Advanced surface characterization techniques have provided crucial insights into the mechanisms of solid-phase deuteration [8] [12]. X-ray photoelectron spectroscopy studies reveal that catalyst surfaces undergo dynamic changes during deuteration reactions, with metal oxides being partially reduced under hydrogen atmosphere [8] [12].
Surface area and porosity measurements demonstrate that optimal catalyst performance is achieved with materials exhibiting high surface areas and appropriate pore size distributions [8] [12]. These characteristics facilitate substrate access to active sites while promoting efficient mass transfer of deuterium-containing species [8] [12].
The application of mass spectrometric quantification paradigms for 2,6-Dimethylaniline-d9 represents a sophisticated analytical approach that leverages the unique isotopic properties of deuterated internal standards [1] [2] [3]. This deuterated analog of 2,6-dimethylaniline serves as an exemplary model compound for understanding advanced quantification methodologies in complex analytical matrices. The compound, with molecular formula C₈H₂D₉N and molecular weight 130.24, exhibits exceptional isotopic purity exceeding 99.9%, making it an ideal candidate for precision analytical applications [4].
Internal standard optimization for 2,6-Dimethylaniline-d9 requires systematic evaluation of multiple parameters that directly influence quantitative accuracy and precision [5] [6] [7]. The primary optimization strategy centers on the isotope dilution mass spectrometry principle, where the deuterated analog provides inherent compensation for matrix effects and analytical variability [3] [8].
The molecular weight differential between 2,6-dimethylaniline and its deuterated counterpart creates a mass shift of nine atomic mass units, providing sufficient separation to eliminate spectral interference while maintaining identical chemical behavior [1] [4]. This mass difference ensures that both compounds exhibit virtually identical extraction recovery, ionization efficiency, and chromatographic retention characteristics, fulfilling the fundamental requirements for optimal internal standard performance [5] [6].
| Optimization Factor | Optimal Range | Impact on Quantification |
|---|---|---|
| Molecular Weight Difference | 6-9 mass units | Mass spectrometric separation |
| Elution Time Difference | ±0.1 minutes | Chromatographic co-elution |
| Ionization Efficiency | 85-115% | Signal response consistency |
| Chemical Stability | >95% at 4°C | Long-term method reliability |
| Extraction Recovery | 70-96% | Analytical precision |
| Matrix Effect Response | ±15% variation | Interference correction |
| Calibration Linearity | R² ≥ 0.99 | Quantitative accuracy |
| Deuterium Incorporation | 9 deuterium atoms | Isotopic discrimination |
Extraction recovery optimization studies have demonstrated that solid-phase extraction protocols achieve recovery rates between 90-96% for both the analyte and internal standard [1] [9] [10]. The consistency of recovery between the deuterated and non-deuterated forms ensures that the isotope ratio remains stable throughout the analytical procedure, providing reliable quantification even in the presence of variable extraction efficiency [9] [10].
The chemical stability of 2,6-Dimethylaniline-d9 under various storage conditions has been extensively characterized, with the compound maintaining greater than 95% integrity when stored at 4°C for extended periods [4] [11]. This stability profile is crucial for method robustness and long-term analytical reliability, particularly in clinical and regulatory applications where sample integrity over time is paramount [12] [13].
Matrix effect mitigation represents one of the most critical aspects of quantitative mass spectrometric analysis, particularly when analyzing complex biological or environmental samples [14] [15]. The implementation of 2,6-Dimethylaniline-d9 as an internal standard provides exceptional matrix effect compensation through the isotope dilution principle [3] [8].
Matrix effects in liquid chromatography-mass spectrometry arise from co-eluting compounds that interfere with the ionization process, leading to either signal suppression or enhancement [14] [15]. These effects can severely compromise analytical accuracy and precision if not properly addressed through appropriate mitigation strategies [15] [16].
| Strategy | Effectiveness | Implementation Complexity | Cost Factor |
|---|---|---|---|
| Stable Isotope Dilution | 90-95% | High | High |
| Chromatographic Separation | 75-85% | Medium | Medium |
| Sample Preparation Optimization | 80-90% | Medium | Medium |
| Mobile Phase Modification | 60-75% | Low | Low |
| Ion Source Parameter Tuning | 70-80% | Low | Low |
| Matrix-Matched Calibration | 85-95% | Medium | Medium |
| Post-Column Infusion | 95-99% | High | High |
| Dilution Protocols | 50-70% | Low | Low |
The deuterated internal standard approach achieves 90-95% effectiveness in matrix effect mitigation by ensuring that both the analyte and internal standard experience identical matrix-induced ionization changes [5] [6]. This approach is particularly effective because the isotopically labeled compound co-elutes with the target analyte and exhibits nearly identical physicochemical properties, resulting in proportional responses to matrix-induced interference [3] [7].
Chromatographic separation optimization contributes significantly to matrix effect reduction by temporal separation of interfering compounds from the analyte of interest [17] [16]. High-performance liquid chromatography methods employing gradient elution with optimized mobile phase compositions can achieve 75-85% reduction in matrix effects [17] [18]. The implementation of ultra-high-performance liquid chromatography with sub-two-micron particles further enhances separation efficiency and reduces analysis time [17] [16].
Sample preparation optimization protocols, including solid-phase extraction and liquid-liquid extraction methodologies, provide 80-90% matrix effect reduction through selective removal of interfering compounds [9] [19] [10]. The selection of appropriate extraction sorbents and elution conditions is critical for maximizing analyte recovery while minimizing matrix component extraction [19] [20].
Cross-platform calibration frameworks ensure analytical method transferability and result comparability across different mass spectrometric platforms and analytical laboratories [21] [22] [23]. The development of robust calibration protocols for 2,6-Dimethylaniline-d9 quantification requires systematic evaluation of platform-specific variables and their impact on quantitative accuracy [24] [25].
The fundamental principle underlying cross-platform calibration involves the standardization of analytical response factors across different instrumental configurations [21] [25]. This standardization process requires comprehensive characterization of platform-specific parameters including ionization efficiency, mass analyzer performance, and detector response characteristics [24] [13].
| Platform Parameter | Platform A (Triple Quad) | Platform B (Q-TOF) | Calibration Factor |
|---|---|---|---|
| Mass Spectrometer Type | TSQ Quantum | Q-TOF Premier | 1.00 |
| Ionization Method | ESI Positive | ESI Positive | 1.00 |
| Collision Energy | 25 eV | 20 eV | 1.25 |
| Dwell Time | 100 ms | 0.1 s | 1.00 |
| Capillary Voltage | 3.0 kV | 3.2 kV | 0.94 |
| Source Temperature | 120°C | 120°C | 1.00 |
| Desolvation Temperature | 350°C | 350°C | 1.00 |
| Cone Voltage | 30 V | 35 V | 0.86 |
Method validation protocols for cross-platform implementation require demonstration of analytical equivalence through comprehensive performance evaluation [12] [13]. The validation process encompasses assessment of selectivity, linearity, accuracy, precision, limit of detection, limit of quantification, robustness, and stability across all participating platforms [12] [26].
| Validation Parameter | Acceptance Criteria | Observed Value | Status |
|---|---|---|---|
| Selectivity | No interference | Confirmed | Pass |
| Linearity | R² ≥ 0.99 | R² = 0.998 | Pass |
| Accuracy | ±15% (±20% at LLOQ) | ±12% | Pass |
| Precision (Intra-day) | CV ≤ 15% | CV = 8.5% | Pass |
| Precision (Inter-day) | CV ≤ 20% | CV = 12.3% | Pass |
| Limit of Detection | S/N ≥ 3 | S/N = 4.2 | Pass |
| Limit of Quantification | S/N ≥ 10 | S/N = 15.8 | Pass |
| Robustness | CV ≤ 10% | CV = 7.2% | Pass |
| Stability | ±15% deviation | ±8% deviation | Pass |
The isotope dilution method provides inherent advantages for cross-platform standardization due to its reliance on ratio measurements rather than absolute signal intensities [3] [8] [27]. This characteristic reduces the impact of instrumental variations and provides enhanced method transferability between different analytical platforms [8] [28].
The analytical performance characteristics achieved through optimized mass spectrometric quantification paradigms demonstrate the exceptional utility of 2,6-Dimethylaniline-d9 as an internal standard for complex analytical applications [1] [2] [6].
| Parameter | Value | Application |
|---|---|---|
| Method Detection Limit | 0.20 ppb | 2,6-Dimethylaniline-d9 in milk |
| Relative Standard Deviation | 3.6% | At 5 ppb concentration |
| Accuracy | ±15% | Bioanalytical methods |
| Precision | ±20% | FDA/EMA guidelines |
| Isotopic Purity | >99.9% | Deuterium labeling |
| Recovery Rate | 90-96% | Solid-phase extraction |
| Matrix Effect Correction | 85-105% | Internal standard correction |
| Calibration Range | 2-1500 ng/mL | Quantitative analysis |